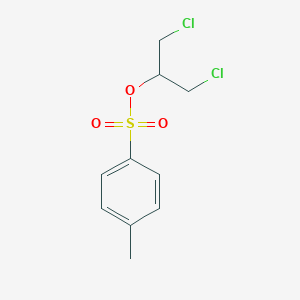

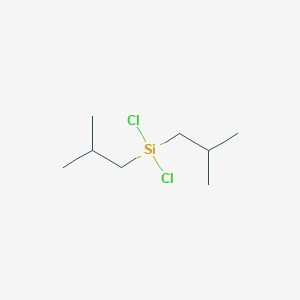

![molecular formula C17H23N2O2P B097844 Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester CAS No. 18593-23-2](/img/structure/B97844.png)

Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

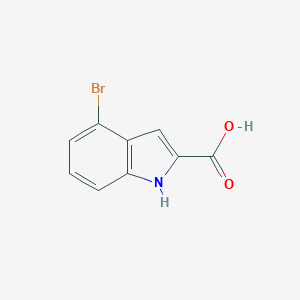

Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester, also known as DMMP, is an organophosphorus compound that has been extensively studied due to its potential applications in various fields such as chemical warfare agents, catalysis, and sensors. DMMP is a colorless liquid that has a molecular formula of C12H18N2O2P and a molecular weight of 268.26 g/mol.

Wirkmechanismus

Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester acts as a cholinesterase inhibitor by binding irreversibly to the active site of acetylcholinesterase and butyrylcholinesterase. This leads to the accumulation of acetylcholine and butyrylcholine in the synaptic cleft, which results in overstimulation of the cholinergic system. This overstimulation leads to various symptoms such as muscle twitching, convulsions, respiratory distress, and ultimately death.

Biochemische Und Physiologische Effekte

Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester has various biochemical and physiological effects on the body. Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester inhibits the activity of acetylcholinesterase and butyrylcholinesterase, which leads to the accumulation of acetylcholine and butyrylcholine in the synaptic cleft. This overstimulation leads to various symptoms such as muscle twitching, convulsions, respiratory distress, and ultimately death. Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester also affects the cardiovascular system by causing bradycardia, hypotension, and arrhythmias.

Vorteile Und Einschränkungen Für Laborexperimente

Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester has various advantages and limitations for lab experiments. Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester is a simulant of nerve agents such as sarin, soman, and VX, and it is used to evaluate the effectiveness of protective equipment and decontamination procedures. Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester is also used as a catalyst in various reactions such as the synthesis of cyclohexanone, the synthesis of pyrroles, and the synthesis of benzimidazoles. However, Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester is highly toxic and requires special handling and disposal procedures. Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester is also a controlled substance and requires a license for use and storage.

Zukünftige Richtungen

There are various future directions for the study of Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester. One future direction is the development of more effective protective equipment and decontamination procedures for nerve agents. Another future direction is the development of more efficient and selective catalysts for various reactions. Another future direction is the development of more sensitive and selective sensors for the detection of nerve agents, pesticides, and other toxic chemicals.

Synthesemethoden

Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester can be synthesized through various methods such as the reaction of p-nitrobenzaldehyde and dimethylamine followed by reduction, the reaction of p-nitrobenzaldehyde and dimethylamine with phosphorus oxychloride, and the reaction of p-nitrobenzaldehyde and dimethylamine with phosphorus trichloride followed by methylation. The most commonly used method for the synthesis of Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester is the reaction of p-nitrobenzaldehyde and dimethylamine with phosphorus oxychloride.

Wissenschaftliche Forschungsanwendungen

Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester has been extensively studied due to its potential applications in various fields such as chemical warfare agents, catalysis, and sensors. Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester is a simulant of nerve agents such as sarin, soman, and VX, and it is used to evaluate the effectiveness of protective equipment and decontamination procedures. Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester is also used as a catalyst in various reactions such as the synthesis of cyclohexanone, the synthesis of pyrroles, and the synthesis of benzimidazoles. Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester is also used as a sensor for the detection of nerve agents, pesticides, and other toxic chemicals.

Eigenschaften

CAS-Nummer |

18593-23-2 |

|---|---|

Produktname |

Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester |

Molekularformel |

C17H23N2O2P |

Molekulargewicht |

318.35 g/mol |

IUPAC-Name |

4-[[4-(dimethylamino)phenyl]-methoxyphosphoryl]-N,N-dimethylaniline |

InChI |

InChI=1S/C17H23N2O2P/c1-18(2)14-6-10-16(11-7-14)22(20,21-5)17-12-8-15(9-13-17)19(3)4/h6-13H,1-5H3 |

InChI-Schlüssel |

UVUUNMCCVIEFAZ-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)N(C)C)OC |

Kanonische SMILES |

CN(C)C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)N(C)C)OC |

Synonyme |

Bis[p-(dimethylamino)phenyl]phosphinic acid methyl ester |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

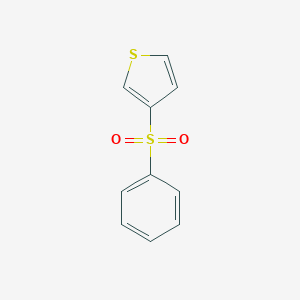

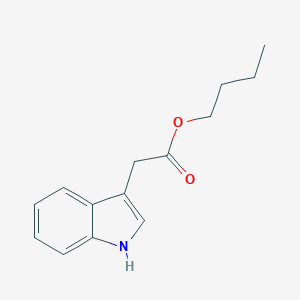

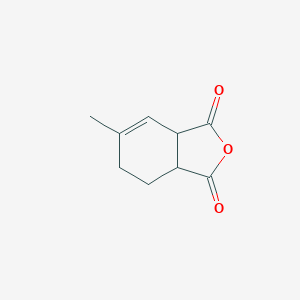

![10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one](/img/structure/B97772.png)

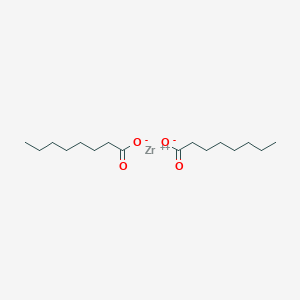

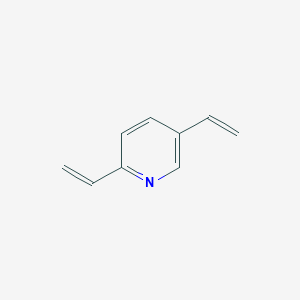

![(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one](/img/structure/B97775.png)

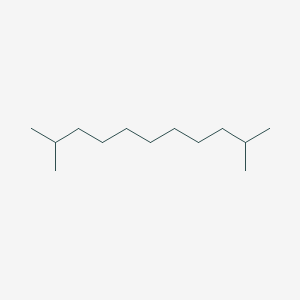

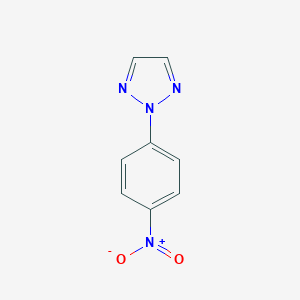

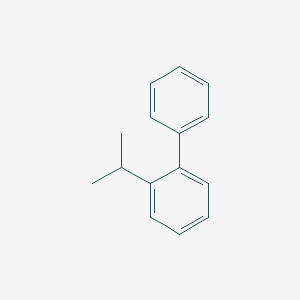

![6-Methylbenzo[b]thiophene](/img/structure/B97776.png)